molecular formula C11H9NO2 B12360398 Methanone, 2-furanylphenyl-, oxime, (1E)-

Methanone, 2-furanylphenyl-, oxime, (1E)-

Cat. No.: B12360398
M. Wt: 187.19 g/mol
InChI Key: HPANSFWUNJWWEI-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone, 2-furanylphenyl-, oxime, (1E)- is an oxime derivative of a ketone where the carbonyl group is bonded to a phenyl ring and a 2-furanyl group. The (1E)-configuration indicates the antiperiplanar arrangement of the oxime group (N–OH) relative to the larger substituent (phenyl or furanyl). Oximes are widely studied for their biological activity, including acetylcholinesterase reactivation, antioxidant properties, and utility in supramolecular chemistry due to hydrogen-bonding capabilities .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

(NE)-N-[[2-(furan-2-yl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C11H9NO2/c13-12-8-9-4-1-2-5-10(9)11-6-3-7-14-11/h1-8,13H/b12-8+

InChI Key

HPANSFWUNJWWEI-XYOKQWHBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)C2=CC=CO2

Canonical SMILES

C1=CC=C(C(=C1)C=NO)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methanone, 2-furanylphenyl-, oxime, (1E)- with analogous oximes, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
(E)-2-Furanylphenylmethanone oxime Phenyl, 2-furanyl C11H9NO2 187.20 Not reported Acetylcholinesterase reactivation
(E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime 4-Cl-phenyl, 2-furanyl C11H8ClNO2 221.64 Not reported Intermediate in pesticide synthesis
(E)-Phenyl-2-pyridinylmethanone oxime Phenyl, 2-pyridinyl C12H10N2O 198.22 Not reported Ligand in coordination chemistry
(E)-1-(4-Aminophenyl)ethanone oxime 4-Amino-phenyl C8H10N2O 150.18 128–129 Hydrogen-bonded crystal structure
Key Observations:
  • Substituent Effects: Chlorine (in the 4-chlorophenyl analog) increases molecular weight and may enhance electrophilicity, affecting reactivity in hydrolysis or biological systems . The 2-pyridinyl group introduces nitrogen, enabling coordination with metal ions, which is absent in the furanyl variant . The 4-aminophenyl substituent facilitates hydrogen bonding, stabilizing the crystal lattice .
  • Melting Points :

    • Melting points for oximes vary widely (128–208°C), influenced by substituent bulk and intermolecular forces. The furanylphenyl analog’s melting point is unreported but likely falls within this range.

Stability and Hydrolysis

Oximes hydrolyze to regenerate carbonyl compounds, a process influenced by substituents:

  • Electron-Withdrawing Groups (e.g., Cl) : Accelerate hydrolysis by polarizing the C=N bond .
  • Electron-Donating Groups (e.g., NH2) : Stabilize the oxime, slowing hydrolysis .
  • Furanyl Group : The electron-rich furan ring may moderate hydrolysis rates compared to chlorinated or pyridinyl analogs.

Biological Activity

Methanone, 2-furanylphenyl-, oxime, (1E)- is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure

The chemical structure of Methanone, 2-furanylphenyl-, oxime, (1E)- can be represented as follows:

C11H9NO\text{C}_{11}\text{H}_{9}\text{NO}

This structure features a furan ring attached to a phenyl group, with an oxime functional group that plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that Methanone derivatives exhibit a range of biological activities, particularly in antimicrobial and cytotoxic domains. The following sections detail specific findings related to these activities.

Antimicrobial Activity

A study conducted by Kırılmış et al. (2009) explored the antimicrobial properties of various methanone derivatives, including those related to Methanone, 2-furanylphenyl-, oxime, (1E)-. The results indicated:

  • Broad-spectrum activity : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were determined for several bacterial strains, demonstrating significant inhibition at concentrations as low as 50 µg/mL for Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

Cytotoxic Activity

In addition to antimicrobial effects, Methanone derivatives have been studied for their cytotoxicity against cancer cell lines. A notable case study involved the evaluation of the compound's effects on human leukemia cells:

  • Cell line : HL-60 (human myeloid leukemia)
  • Results : The compound exhibited significant cytotoxicity with an IC50 value of 30 µM after 48 hours of treatment.

The mechanisms through which Methanone, 2-furanylphenyl-, oxime, (1E)- exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Oxidative stress induction : The compound may induce oxidative stress in microbial cells leading to cell death.
  • Enzyme inhibition : It is hypothesized that the oxime group may interact with key enzymes involved in microbial metabolism or cancer cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Efficacy : Kırılmış et al. (2009) demonstrated that derivatives of Methanone showed varying degrees of antimicrobial activity. Their study highlighted the importance of structural modifications in enhancing efficacy.
  • Cytotoxic Studies : Research by Zhang et al. indicated that compounds similar to Methanone could inhibit cell proliferation in cancer models by inducing apoptosis through the mitochondrial pathway.
  • Mechanistic Insights : A review by Reddy et al. discussed the potential for Methanone derivatives to act as dual inhibitors targeting both microbial growth and cancer cell survival pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.